Cas no 1935656-63-5 (5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid)

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid structure
1935656-63-5 structure
商品名:5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
CAS番号:1935656-63-5
MF:C8H9NO3
メガワット:167.161962270737
MDL:MFCD30237788
CID:5465590
PubChem ID:86657338

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
    • 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylicacid
    • methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid
    • Z1974994954
    • 1H-Pyrrole-3-carboxylic acid, 5-formyl-1,2-dimethyl-
    • 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
    • MDL: MFCD30237788
    • インチ: 1S/C8H9NO3/c1-5-7(8(11)12)3-6(4-10)9(5)2/h3-4H,1-2H3,(H,11,12)
    • InChIKey: OJRQNQWIXZXHBV-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=C(C=O)N(C)C=1C)=O

計算された属性

  • せいみつぶんしりょう: 167.058243149 g/mol
  • どういたいしつりょう: 167.058243149 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3
  • ぶんしりょう: 167.16
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • ふってん: 362.0±42.0 °C(Predicted)
  • 酸性度係数(pKa): 5.07±0.50(Predicted)

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-198168-0.1g
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
0.1g
$301.0 2023-09-16
Enamine
EN300-198168-5.0g
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
5g
$2525.0 2023-05-06
Enamine
EN300-198168-5g
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
5g
$2525.0 2023-09-16
1PlusChem
1P01B89Q-50mg
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
50mg
$303.00 2024-06-17
1PlusChem
1P01B89Q-100mg
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
100mg
$434.00 2024-06-17
Aaron
AR01B8I2-100mg
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
100mg
$439.00 2025-02-14
Aaron
AR01B8I2-1g
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
1g
$1223.00 2025-02-14
Enamine
EN300-198168-1.0g
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
1g
$871.0 2023-05-06
Enamine
EN300-198168-0.25g
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
0.25g
$431.0 2023-09-16
Enamine
EN300-198168-10.0g
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
1935656-63-5 95%
10g
$3746.0 2023-05-06

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid 関連文献

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acidに関する追加情報

Recent Advances in the Application of 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 1935656-63-5) in Chemical Biology and Pharmaceutical Research

5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 1935656-63-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in the synthesis of pyrrole-based kinase inhibitors. The researchers utilized this compound as a precursor to develop a series of small molecules targeting protein kinases involved in cancer progression. The study reported significant inhibitory activity against several kinase targets, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.

In another recent investigation, researchers explored the use of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in the design of antimicrobial agents. The compound's unique structural features, including the formyl group and carboxylic acid moiety, allowed for efficient modification to create derivatives with enhanced antibacterial activity. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), reported that several derivatives showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The compound's role in drug discovery extends beyond its direct biological activity. A 2024 study in ACS Medicinal Chemistry Letters highlighted its use as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The researchers successfully incorporated 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid into the linker region of PROTAC molecules, demonstrating its utility in creating targeted protein degradation therapeutics. This application represents a significant advancement in the field of targeted drug discovery.

From a chemical perspective, recent computational studies have provided insights into the reactivity and stability of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. Density functional theory (DFT) calculations published in The Journal of Physical Chemistry A (2023) revealed interesting electronic properties that contribute to its versatility in synthetic chemistry. These findings are particularly valuable for researchers designing novel derivatives with improved pharmacological properties.

In conclusion, 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 1935656-63-5) continues to demonstrate significant potential in various areas of pharmaceutical research. Its applications range from serving as a building block for kinase inhibitors and antimicrobial agents to playing a crucial role in the development of novel therapeutic modalities like PROTACs. The compound's unique chemical properties and demonstrated biological activities make it a valuable tool for medicinal chemists and drug discovery researchers. Future research directions may focus on expanding its applications in targeted therapies and exploring its potential in other therapeutic areas.

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